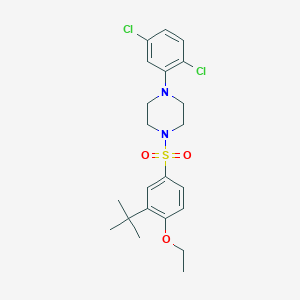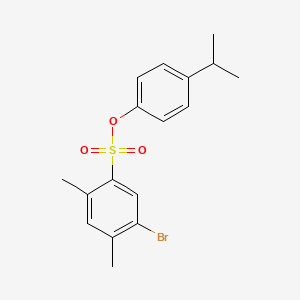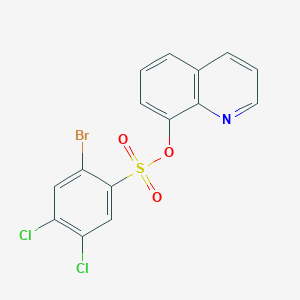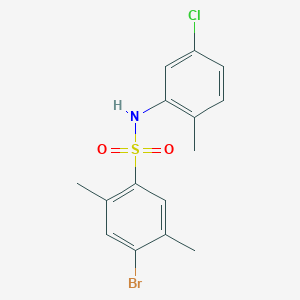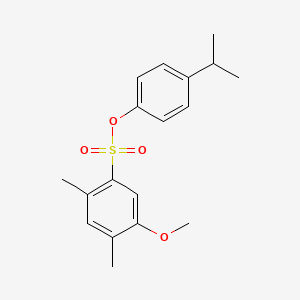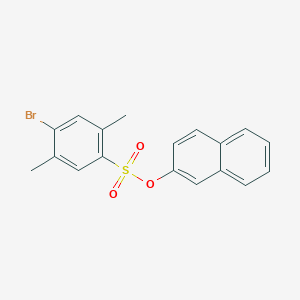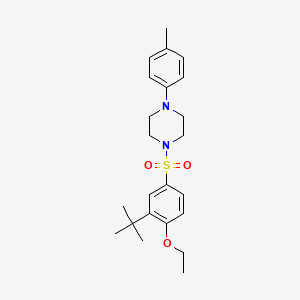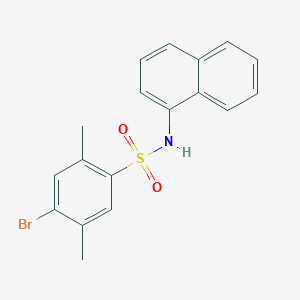
4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide, also known as DNBS, is a chemical compound that has been widely used in scientific research. DNBS is a sulfonamide compound that contains a naphthalene ring and a benzene ring, with a bromine atom and two methyl groups attached to the naphthalene ring. This compound has been used in various studies due to its unique chemical properties and biological effects.
作用機序
The mechanism of action of 4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide is not fully understood, but it is believed to involve the activation of T cells in the colon. 4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide is thought to act as a hapten by binding to proteins in the colon, forming a complex that is recognized by T cells as foreign. This triggers an immune response that leads to inflammation and tissue damage.
Biochemical and Physiological Effects
4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide-induced colitis is characterized by inflammation, ulceration, and tissue damage in the colon. This is accompanied by an increase in pro-inflammatory cytokines such as TNF-α and IL-1β, as well as infiltration of immune cells such as T cells and macrophages. 4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide-induced colitis also leads to changes in the gut microbiota, with a decrease in beneficial bacteria and an increase in harmful bacteria.
実験室実験の利点と制限
4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide-induced colitis is a widely used model for studying IBD and testing potential therapies. The advantages of this model include its reproducibility, its ability to induce a T-cell-mediated immune response, and its similarity to human IBD in terms of histopathology and cytokine profiles. However, there are also limitations to this model, such as its acute nature and the fact that it only induces colitis in the distal colon.
将来の方向性
There are several future directions for research on 4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide-induced colitis. One area of interest is the role of the gut microbiota in the development of colitis and the potential for microbiota-targeted therapies. Another area of interest is the identification of new therapeutic targets for IBD based on the mechanisms of 4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide-induced colitis. Additionally, there is a need for more studies on the long-term effects of 4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide-induced colitis and its potential for inducing chronic colitis.
合成法
The synthesis of 4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide involves the reaction of 4-bromo-2,5-dimethylnaphthalene with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide as a white crystalline solid with a melting point of 184-186°C.
科学的研究の応用
4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide has been widely used in scientific research as a hapten to induce colitis in animal models. It has been shown to induce a T-cell-mediated immune response in the colon, leading to inflammation and tissue damage. 4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide-induced colitis has been used as a model for studying the pathogenesis of inflammatory bowel disease (IBD) and for testing potential therapies for IBD.
特性
IUPAC Name |
4-bromo-2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO2S/c1-12-11-18(13(2)10-16(12)19)23(21,22)20-17-9-5-7-14-6-3-4-8-15(14)17/h3-11,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJOIEKEJIHTIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2,5-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-fluoro-3-methoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440301.png)
![2,4-dichloro-5-fluoro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440303.png)
![4-chloro-3-hydroxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440308.png)
![4,6-dimethyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B7440309.png)
![3-chloro-2-methyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440311.png)
